Catalytic Reactivity Ranking in l-Lactide Ring-Opening Polymerization: Dimethyltin Dichloride Exhibits Lowest Reactivity Among Dialkyltin Dichlorides
In a direct comparative study of dialkyltin and diaryltin dichlorides as catalysts for l-lactide ring-opening polymerization at 160 °C in bulk, dimethyltin dichloride (Me₂SnCl₂) exhibited the lowest catalytic reactivity among the series, with a clearly established reactivity order of Me₂SnCl₂ < Bu₂SnCl₂ << Ph₂SnCl₂ [1]. The least reactive catalyst, Bu₃SnCl, yielded uniform cyclic poly(l-lactide)s with weight-average molecular weights (Mw) in the 40,000–80,000 range; the reactivity of dimethyltin dichloride falls below even this benchmark, indicating its utility in applications requiring attenuated catalytic activity to control polymerization kinetics [1].
| Evidence Dimension | Catalytic reactivity in l-lactide ring-opening polymerization |
|---|---|
| Target Compound Data | Reactivity: lowest in series (Me₂SnCl₂) |
| Comparator Or Baseline | Bu₂SnCl₂ (intermediate reactivity); Ph₂SnCl₂ (highest reactivity, denoted with '<<') |
| Quantified Difference | Reactivity order: Me₂SnCl₂ < Bu₂SnCl₂ << Ph₂SnCl₂ |
| Conditions | Bulk polymerization of l-lactide at 160 °C; catalysts: alkyl- or aryltin chlorides |
Why This Matters
For procurement in controlled polymerization applications, the quantified low reactivity of dimethyltin dichloride enables suppression of uncontrolled chain growth and cyclization side reactions that plague more reactive analogs.
- [1] Kricheldorf HR, Weidner S, Scheliga F. Cyclic poly(lactide)s via the ROPPOC method catalyzed by alkyl- or aryltin chlorides. Journal of Polymer Science Part A: Polymer Chemistry. 2019;57(9):952-960. View Source
